

Introduction: The Strategic Value of a Fluorinated Chiral Building Block

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Compound of Interest

Compound Name: **(R)-1-Boc-3-fluoropyrrolidine**

Cat. No.: **B1439306**

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(R)-1-Boc-3-fluoropyrrolidine is a pivotal chiral building block in modern medicinal chemistry. Its structure combines three strategically important features for drug design: a pyrrolidine scaffold, a stereodefined fluorine atom, and a Boc-protecting group. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent motif in numerous FDA-approved drugs, valued for its ability to increase the three-dimensionality and improve the physicochemical properties of a molecule, such as aqueous solubility.^{[1][2]} The introduction of fluorine can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.^[3] The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the nitrogen atom, facilitating multi-step synthetic campaigns.^[4]

This guide offers a comprehensive technical overview of **(R)-1-Boc-3-fluoropyrrolidine**, designed for researchers, chemists, and drug development professionals. It covers its commercial availability, critical quality control parameters, analytical methodologies, and its application in the synthesis of advanced pharmaceutical intermediates.

Commercial Availability and Sourcing

(R)-1-Boc-3-fluoropyrrolidine is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk manufacturing. However, significant variability can exist in purity, price, and available documentation between vendors. For drug development applications, sourcing from a reputable supplier who can provide a comprehensive Certificate of Analysis (CoA) with detailed purity data is paramount.

Table 1: Representative Commercial Suppliers of **(R)-1-Boc-3-fluoropyrrolidine**

Supplier	Grade/Purity	Available Quantities	Notes
Sigma-Aldrich	95%	Discontinued (formerly g scale)	Often provides detailed safety and property data.
Apollo Scientific	95%	100mg - 25g	Provides lead times for stock. [5]
Alfa Aesar	Data not specified	g to kg scales	A well-known supplier of research chemicals. [6]
BLD Pharm	≥95%	g to kg scales	Indicates need for cold-chain transportation. [7]
ChemicalBook	Varies (e.g., 97%, 98%, ≥99%)	mg to multi-KG	A directory connecting various suppliers, primarily from China. [6] [8]
Amerigo Scientific	95%	Contact for pricing	Provides basic physicochemical properties. [9]

Note: Availability, pricing, and purity are subject to change. This table is for illustrative purposes and researchers should always verify specifications with the supplier before purchase.

Physicochemical and Safety Profile

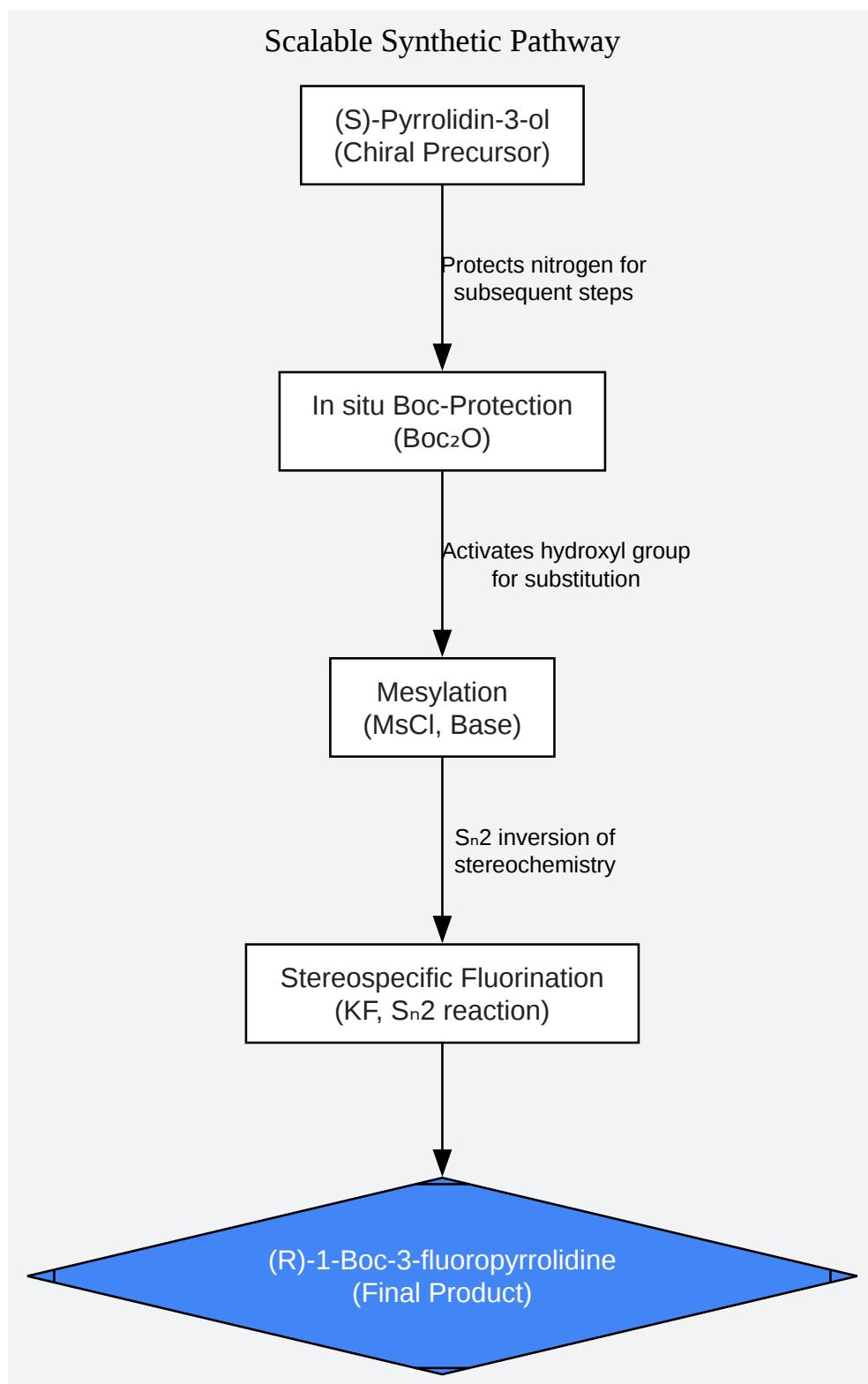
Understanding the fundamental properties and handling requirements of **(R)-1-Boc-3-fluoropyrrolidine** is essential for its safe and effective use in a laboratory setting.

Table 2: Key Physicochemical and Safety Data

Parameter	Value	Reference(s)
IUPAC Name	tert-Butyl (3R)-3-fluoropyrrolidine-1-carboxylate	[5]
CAS Number	876617-25-3	[5]
Molecular Formula	C ₉ H ₁₆ FNO ₂	[9]
Molecular Weight	189.23 g/mol	[9]
Appearance	Liquid	
Purity	Typically ≥95%	[5][9]
Storage Temperature	2-8°C	[9]
Signal Word	Danger	
Hazard Codes	H301 (Toxic if swallowed), H315, H319, H335, H400	

Synthetic Routes: A Causal Perspective

The commercial synthesis of **(R)-1-Boc-3-fluoropyrrolidine** is a multi-step process where stereochemical integrity is paramount. A common and scalable approach begins with a chiral precursor, such as (S)-pyrrolidin-3-ol.[10] This strategy is predicated on a stereospecific fluorination reaction, typically a nucleophilic substitution (S_n2) which proceeds with inversion of stereochemistry.



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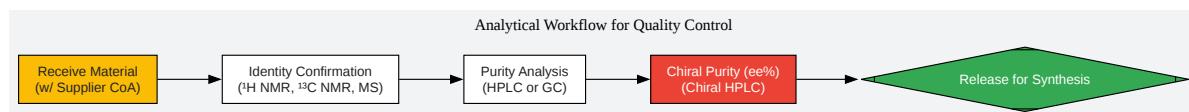
Caption: A generalized synthetic workflow for **(R)-1-Boc-3-fluoropyrrolidine**.

Causality in Synthesis:

- **Boc-Protection:** The pyrrolidine nitrogen is a nucleophile and would interfere with the subsequent mesylation step. Protecting it as a Boc-carbamate renders it non-nucleophilic, directing the reaction to the hydroxyl group.[4]
- **Mesylation:** The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group, which is essential for the subsequent nucleophilic substitution by fluoride.
- **S_n2 Fluorination:** The use of a fluoride source like potassium fluoride (KF) to displace the mesylate is a critical step.[10] The S_n2 mechanism ensures a predictable inversion of the stereocenter, converting the (S)-alcohol precursor into the desired (R)-fluoro product with high fidelity.[10]

Quality Control and Analytical Characterization

For use in drug discovery, rigorous verification of the identity, purity, and stereochemical integrity of **(R)-1-Boc-3-fluoropyrrolidine** is non-negotiable. The presence of the undesired (S)-enantiomer can lead to misleading biological data or the need for costly purification later in the synthesis.



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Caption: Recommended workflow for incoming quality control.

Spectroscopic Identity Verification

Standard spectroscopic methods are used to confirm the chemical structure.

- ^1H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals include the tert-butyl singlet around 1.4 ppm and complex multiplets for the pyrrolidine ring protons. The proton at the fluorine-bearing carbon (H-3) will show a characteristic large coupling to the fluorine atom.
- ^{13}C NMR: The carbon spectrum will show the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), and the carbons of the pyrrolidine ring. The carbon directly attached to fluorine will exhibit a large one-bond C-F coupling constant.
- Mass Spectrometry (MS): ESI-MS will typically show the protonated molecule $[\text{M}+\text{H}]^+$ or adducts with sodium $[\text{M}+\text{Na}]^+$. The exact mass measurement can be used to confirm the elemental composition.

Protocol: Chiral Purity Determination by HPLC

While a direct chiral HPLC method may be available, a common and robust approach for amines involves derivatization to create diastereomers that can be separated on a standard achiral column.[11]

Objective: To determine the enantiomeric excess (ee) of **(R)-1-Boc-3-fluoropyrrolidine** by quantifying the corresponding (S)-enantiomer.

Methodology:

- Derivatization:
 - Accurately weigh ~5 mg of the **(R)-1-Boc-3-fluoropyrrolidine** sample into a clean vial.
 - Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile).
 - Add 1.1 equivalents of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and a non-nucleophilic base (e.g., 2 equivalents of triethylamine).[11]
 - Rationale: Marfey's reagent is chiral itself. It reacts with both the (R) and (S) enantiomers of the analyte to form two different diastereomers. Diastereomers have different physical properties and can be separated by standard (achiral) chromatography.

- Gently heat the mixture (e.g., 40-50°C) for 1 hour to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature.
- Sample Preparation for HPLC:
 - Quench the reaction with a small amount of water.
 - Dilute the sample to an appropriate concentration (e.g., ~0.5 mg/mL) with the mobile phase initial conditions.
 - Filter the sample through a 0.45 µm syringe filter before injection.
- HPLC Conditions (Representative):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[\[11\]](#)
 - Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
 - Gradient: A typical gradient might run from 20% B to 80% B over 20-30 minutes.
 - Flow Rate: 1.0 mL/min.[\[11\]](#)
 - Detection: UV at a wavelength where the dinitrophenyl group absorbs strongly (e.g., 340 nm).
 - Injection Volume: 10 µL.
- Data Analysis:
 - Integrate the peak areas for the two diastereomers. The earlier eluting peak will correspond to one diastereomer (e.g., L-DNP-Ala-(R)-pyrrolidine) and the later eluting peak to the other.
 - Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Conclusion

(R)-1-Boc-3-fluoropyrrolidine is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its commercial availability allows medicinal chemists to readily access a high-value, three-dimensional scaffold. However, the onus is on the researcher to apply rigorous analytical diligence to confirm the quality and, most importantly, the chiral purity of the material. By implementing a robust quality control workflow incorporating spectroscopic and chromatographic techniques, scientists can confidently build upon this versatile platform to synthesize the next generation of therapeutic agents.

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